molecular formula C17H17ClN2O3 B2542018 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034393-07-0

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2542018
CAS No.: 2034393-07-0
M. Wt: 332.78
InChI Key: IVSIIVHLNPNVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone is a chemical compound offered for research use only. It is not intended for human or veterinary diagnosis or therapeutic use. This molecule features a pyrrolidinyl methanone scaffold linked to a 3-chloropyridin-4-yloxy group, a structural motif present in compounds with documented bioactivity. Compounds containing a pyrrolidin-1-yl methanone group attached to an aromatic system have been identified as key scaffolds in medicinal chemistry research, particularly in the development of ligands for neurological targets . Furthermore, the 3-chloropyridine subunit is a privileged structure found in numerous active molecules, including those investigated for agrochemical applications such as larvicidal agents . The specific substitution pattern on the pyrrolidine and phenyl rings suggests potential for interaction with various biological targets, making it a compound of interest for structure-activity relationship (SAR) studies and lead optimization in drug discovery and agrochemical research. Researchers can utilize this compound to explore its physicochemical properties, synthetic utility, and biological profile in a controlled laboratory setting.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-22-15-5-3-2-4-13(15)17(21)20-9-7-12(11-20)23-16-6-8-19-10-14(16)18/h2-6,8,10,12H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSIIVHLNPNVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of new drugs or as a probe to study biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs from the evidence share methanone cores but differ in substituents, heterocyclic systems, and linker regions. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Properties Reference
Target Compound Pyrrolidinyl-methanone 3-Chloropyridinyloxy, 2-methoxyphenyl Not provided Likely moderate lipophilicity, flexible linker N/A
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone Pyrrolo-pyridine-methanone 3-Chloroaniline, morpholinyl Not provided Potential kinase inhibition
(4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Indole-methanone 4-Chloronaphthyl, pentyl-indole Not provided High lipophilicity, possible CNS activity
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo-pyrimidine-chromenone Fluoro-phenyl, methyl ester 536.4 (M+1) High melting point (303–306°C), kinase target
2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone Indole-ethanone 2-Methoxyphenyl, pentyl-indole Not provided Moderate solubility, cannabinoid receptor ligand

Key Findings

Substituent Effects: The target compound’s 3-chloropyridinyloxy group distinguishes it from analogs with chlorinated aryl groups (e.g., 4-chloronaphthyl in ).

Heterocyclic Core Flexibility: The pyrrolidinyl linker offers greater conformational flexibility than rigid systems like pyrazolo-pyrimidine (e.g., ) or chromenone (e.g., ), which could improve bioavailability but reduce target specificity.

Biological Relevance: Indole-methanones (e.g., ) are associated with cannabinoid receptor modulation, whereas pyridine/pyrrolidine hybrids (e.g., ) are explored in kinase inhibition. The target compound’s dual heterocyclic system may bridge these applications .

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(2-methoxyphenyl)methanone , also referred to as a pyrrolidine derivative, possesses a complex structure that suggests potential biological activity due to the presence of various functional groups. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClNOC_{19}H_{18}ClN_{O}. The structure includes a pyrrolidine ring, a chloropyridine moiety, and a methoxyphenyl group, which may influence its interactions with biological targets.

Mechanisms of Biological Activity

Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological activities. The mechanisms through which this compound may exert its effects include:

  • Enzyme Inhibition : The presence of the chloropyridine group may allow for interaction with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act on specific receptors in the body, modulating their function and leading to therapeutic effects.

Biological Activities

Research indicates that related compounds have demonstrated significant biological activities, including:

  • Antitumor Activity : Similar pyrrolidine derivatives have shown efficacy against various cancer cell lines. For instance, studies on pyrazole derivatives have highlighted their ability to inhibit tumor growth by targeting pathways such as BRAF(V600E) and EGFR .
  • Antimicrobial Properties : Compounds with structural similarities have exhibited antibacterial and antifungal activities. The introduction of halogen substituents (like chlorine) has been associated with enhanced bioactivity .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of a series of pyrrolidine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that these compounds induced significant apoptosis, particularly in MDA-MB-231 cells when combined with doxorubicin .
  • Anti-inflammatory Effects :
    • Research on related compounds has shown promising anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Activity :
    • A study assessed the antifungal activity of pyrrolidine derivatives against several pathogenic fungi. Compounds showed varying degrees of inhibition with IC50 values indicating effective concentrations for antifungal action .

Data Table: Summary of Biological Activities

Activity TypeRelated Compound(s)Observed EffectReference
AntitumorPyrrolidine derivativesInduced apoptosis in cancer cells
Anti-inflammatoryPyrrolidine analogsInhibition of cytokine production
AntimicrobialPyrrolidine derivativesEffective against pathogenic fungi

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